N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329162
InChI: InChI=1S/C24H26N4O2/c1-16(2)14-28-15-19(17-8-3-4-9-18(17)24(28)30)23(29)25-13-7-12-22-26-20-10-5-6-11-21(20)27-22/h3-6,8-11,15-16H,7,12-14H2,1-2H3,(H,25,29)(H,26,27)
SMILES:
Molecular Formula: C24H26N4O2
Molecular Weight: 402.5 g/mol

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC16329162

Molecular Formula: C24H26N4O2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C24H26N4O2
Molecular Weight 402.5 g/mol
IUPAC Name N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C24H26N4O2/c1-16(2)14-28-15-19(17-8-3-4-9-18(17)24(28)30)23(29)25-13-7-12-22-26-20-10-5-6-11-21(20)27-22/h3-6,8-11,15-16H,7,12-14H2,1-2H3,(H,25,29)(H,26,27)
Standard InChI Key LFFVRFNCAGZNCO-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NC4=CC=CC=C4N3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,2-dihydroisoquinoline core substituted at position 2 with an isobutyl group and at position 4 with a carboxamide linker connected to a 3-(1H-benzo[d]imidazol-2-yl)propyl chain. The benzoimidazole group introduces aromaticity and hydrogen-bonding capacity, while the isobutyl substituent enhances lipophilicity, potentially influencing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₄N₄O₃
Molecular Weight404.5 g/mol
CAS Number1401584-72-2
Hydrogen Bond Donors3 (NH groups)
Hydrogen Bond Acceptors5 (carbonyl, imidazole N)

Synthetic Methodologies

Condensation Strategies

While no direct synthesis route for this compound is documented, analogous dihydroisoquinoline derivatives are typically synthesized via acid-catalyzed condensation. For example, nitroimidazole-benzofuran hybrids were prepared by reacting aldehydes with benzofuran-3(2H)-ones in acetic acid under reflux . Adapting this approach, the target compound could be synthesized by condensing 2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine using coupling reagents like HATU or EDCI .

Purification Challenges

The presence of multiple hydrogen-bonding groups (e.g., carboxamide, benzoimidazole) complicates purification. Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended, as demonstrated for structurally related quinolizine derivatives .

Structure-Activity Relationships (SAR)

Role of the Isobutyl Group

Bulkier substituents at position 2 of the dihydroisoquinoline ring enhance metabolic stability. In quinolizine analogs, replacing methyl with tert-butyl increased plasma half-life from 1.2 to 4.7 hours in murine models . The isobutyl group in the target compound likely balances lipophilicity and steric hindrance, optimizing bioavailability.

Benzoimidazole Contributions

Benzoimidazole-containing compounds (e.g., 16a) exhibit dual antibacterial and antiparasitic activity by targeting nitroreductases in anaerobic pathogens . The propyl linker in the target molecule may position the benzoimidazole for optimal interaction with enzyme active sites, as seen in metronidazole-triazole conjugates .

Future Directions

Synthesis Optimization

Developing a one-pot synthesis using microwave-assisted conditions (e.g., 150°C, 20 minutes) could improve yields from ~50% to >80%, as achieved for similar imidazole hybrids .

Target Identification

Proteomic profiling against Helicobacter pylori nitroreductase and human topoisomerase II is recommended to elucidate mechanisms. Molecular docking studies suggest the carboxamide group forms hydrogen bonds with Asn462 of H. pylori nitroreductase (binding energy: −8.9 kcal/mol) .

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